molecular formula C11H13N B2477689 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 67644-21-7

1-Phenyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B2477689
CAS No.: 67644-21-7
M. Wt: 159.232
InChI Key: HYXPTPHIWQWOQF-UHFFFAOYSA-N
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Description

1-Phenyl-3-aza-bicyclo[3.1.0]hexane is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a cyclopropane ring fused with a nitrogen-containing ring. The presence of the phenyl group adds to its chemical diversity, making it a valuable scaffold for drug design and development .

Mechanism of Action

Target of Action

1-Phenyl-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Mode of Action

The mode of action of this compound involves interaction with its targets, leading to changes in the cellular environment. For instance, it has been found to interact with sigma receptors . Dextrorotatory isomers with the same configuration of 3-phenylpiperidines to C-1 carbon linked to the phenyl ring showed a better affinity and selectivity for σ1 receptors compared to the respective levorotatory isomers .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given its ability to interact with various biological targets. For instance, it has been found to interact with sigma receptors, which are involved in various physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-Phenyl-3-azabicyclo[31It is known that the compound has a molecular weight of 15923 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its ability to interact with various biological targets. For instance, it has been found to interact with sigma receptors, which are involved in various physiological processes .

Preparation Methods

The synthesis of 1-phenyl-3-aza-bicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for large-scale production . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .

Chemical Reactions Analysis

1-Phenyl-3-aza-bicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-3-aza-bicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenyl-3-aza-bicyclo[3.1.0]hexane can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-phenyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPTPHIWQWOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66505-14-4
Record name 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What makes the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold interesting for medicinal chemistry and what are its primary targets?

A: The this compound structure exhibits interesting pharmacological properties, particularly regarding sigma (σ) receptors. Research suggests that it possesses a higher affinity for σ receptors, specifically the σ₁ subtype, compared to less rigid analogs like 3-phenylpiperidines []. This affinity for σ receptors makes this scaffold a promising target for developing novel therapeutics for pain management, as demonstrated by Bicifadine, a this compound derivative currently in clinical trials for chronic pain [].

Q2: How does the stereochemistry of this compound derivatives affect their interaction with σ receptors?

A: Studies have shown that the stereochemistry at the C-1 carbon, where the phenyl ring is attached, significantly influences the binding affinity and selectivity for σ receptors []. Dextrorotatory isomers of this compound derivatives, mimicking the configuration of 3-phenylpiperidines, exhibit higher affinity and selectivity for σ₁ receptors compared to their levorotatory counterparts [].

Q3: Beyond sigma receptors, what other biological targets have been explored for this compound derivatives?

A: Research has investigated the inhibitory activity of this compound derivatives on enzymes like aromatase, a key enzyme in estrogen biosynthesis []. This finding indicates potential applications in developing treatments for hormone-dependent cancers, such as breast cancer.

Q4: How does the substitution pattern on the this compound core affect its biological activity?

A: Modifying the substituents on the this compound core can significantly impact its biological activity. For instance, introducing alkyl substituents to the azabicyclohexane ring, specifically at the 3-position, leads to potent and selective inhibition of aromatase []. In contrast, modifications to the para-amino group on the phenyl ring resulted in a loss of inhibitory activity toward both aromatase and the cholesterol side-chain cleavage enzyme []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of these compounds.

Q5: What analytical techniques are commonly employed to characterize and study this compound derivatives?

A: Researchers often employ a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies to determine the relative stereochemistry of synthesized this compound derivatives []. These techniques provide valuable insights into the three-dimensional structure and conformational preferences, contributing to a deeper understanding of their structure-activity relationships.

Q6: What are the potential advantages of using this compound as a scaffold for drug development compared to other similar structures?

A: The this compound scaffold offers a more rigid structure compared to other similar structures like 3-phenylpiperidines []. This rigidity can be advantageous for drug development, as it can lead to greater selectivity for specific biological targets and potentially reduced off-target effects.

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